
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H9FN4O2 and its molecular weight is 284.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various biological effects supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure features a triazole ring fused with a pyridine and fluorophenyl group, which contributes to its unique biological properties.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C13H10FN3O2 |
Molecular Weight | 253.24 g/mol |
Triazole Ring | 1,2,3-Triazole |
Substituents | 3-Fluorophenyl and Pyridine |
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting the ergosterol biosynthesis pathway in fungi. This compound has shown efficacy against several fungal strains in vitro, suggesting its potential as an antifungal agent.
Anticancer Properties
Studies have reported that compounds containing the triazole moiety can induce apoptosis in cancer cells. For instance, the compound demonstrated significant cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
HCT116 (Colon) | 15.0 |
HeLa (Cervical) | 10.0 |
Antimicrobial Activity
In addition to antifungal effects, this compound has exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antifungal Efficacy : A recent study evaluated the antifungal properties of various triazole derivatives, including this compound, against Candida albicans and Aspergillus niger. The results indicated a strong inhibitory effect with an MIC value of 4 µg/mL for C. albicans.
- Cytotoxicity Assessment : In a study assessing the cytotoxicity of this compound on cancer cell lines, it was found that treatment led to significant cell death and morphological changes indicative of apoptosis in MCF-7 cells.
Scientific Research Applications
Synthesis of 1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
The synthesis of this compound typically involves the formation of the triazole ring through a cycloaddition reaction. A common method includes the reaction of azides with alkynes under copper-catalyzed conditions, which is a well-established approach in click chemistry. The resulting compound can be further functionalized to enhance its properties or to introduce specific biological activities.
Biological Activities
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that its triazole moiety plays a crucial role in inhibiting fungal growth, making it a candidate for developing antifungal agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the fluorophenyl and pyridinyl substituents is believed to enhance its interaction with biological targets involved in cancer progression.
Inhibitory Effects on Enzymes
Additionally, this compound has been studied for its inhibitory effects on specific enzymes such as carbonic anhydrases and certain kinases. These enzymes are critical in various physiological processes and are often targeted in drug development for conditions like hypertension and cancer.
Materials Science Applications
Polymeric Composites
In materials science, this compound can serve as a building block for polymeric materials. Its ability to form stable bonds with other monomers allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.
Sensors and Electronics
The unique electronic properties of this compound make it suitable for applications in sensors and electronic devices. Its incorporation into conductive polymers can lead to improved sensor sensitivity and selectivity for detecting environmental pollutants or biomolecules.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1: Antimicrobial Activity | Evaluate efficacy against fungal strains | Showed significant inhibition of Candida species with MIC values < 10 µg/mL. |
Study 2: Anticancer Effects | Assess cytotoxicity on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM. |
Study 3: Enzyme Inhibition | Investigate effects on carbonic anhydrase | Demonstrated competitive inhibition with Ki values indicating potential therapeutic use. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound is synthesized via click chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is robust for forming 1,2,3-triazole cores . A related method involves reacting 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with a pyridinyl-substituted alkyne in ethanol under reflux, followed by carboxylation. For example, similar triazoles are synthesized with yields up to 96% under optimized conditions (e.g., 100°C, 2 hours, sodium acetate as a base) .
Q. How is the structural identity of this compound confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry . Complementary methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.0–7.5 ppm for aromatic protons, δ ~163 ppm for carboxylic acid carbonyl) .
- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., calculated for C₁₄H₁₀FN₅O₂: 323.08 g/mol) .
Q. What solvent systems are suitable for purification?
Recrystallization from absolute ethanol or methanol is effective due to the compound’s moderate polarity. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of triazole formation?
Density functional theory (DFT) calculations can model transition states during CuAAC to predict 1,4- vs. 1,5-regioisomer dominance. Experimental validation involves isolating intermediates (e.g., copper-acetylide complexes) and analyzing kinetics under varying temperatures or catalysts .
Q. What strategies resolve contradictions in spectroscopic data?
Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. Solutions include:
- Variable-temperature NMR to identify dynamic processes.
- HPLC-coupled HRMS to separate and characterize coexisting species .
- Crystallographic refinement (SHELXL) to cross-validate bond lengths/angles .
Q. How can computational modeling predict biological activity?
Molecular docking (e.g., AutoDock Vina) against targets like the Wnt/β-catenin pathway (relevant for anticancer studies) can prioritize in vitro testing. Pharmacophore models should account for the fluorophenyl group’s electronegativity and the triazole-carboxylic acid’s hydrogen-bonding capacity .
Q. What are the challenges in optimizing reaction yields?
Key variables include:
- Catalyst loading : Excess Cu(I) may cause side reactions.
- Temperature control : Higher temperatures (>100°C) risk decarboxylation.
- Protecting groups : Temporary protection of the carboxylic acid (e.g., as an ethyl ester) can improve stability during synthesis .
Q. Methodological Considerations
Q. How should researchers handle hygroscopic or light-sensitive derivatives?
Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C. For hygroscopic forms, use desiccants (e.g., silica gel) and confirm stability via periodic TLC or HPLC .
Q. What safety protocols apply to fluorinated triazoles?
While specific toxicity data for this compound is limited, general precautions include:
- Ventilation : Use fume hoods during synthesis.
- PPE : Nitrile gloves and safety goggles.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Q. Emerging Applications
Q. What therapeutic targets are plausible for this compound?
Structural analogs inhibit Wnt/β-catenin signaling (linked to metabolic diseases) or act as kinase inhibitors. Prioritize assays like:
- In vitro β-catenin degradation (Western blot).
- Glucose uptake modulation in adipocyte cell lines .
Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?
The triazole and pyridine moieties are potential coordination sites for transition metals (e.g., Cu²⁺, Fe³⁺). Screen for MOF formation via solvothermal synthesis and characterize porosity via BET analysis .
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-9-4-3-5-10(8-9)19-13(11-6-1-2-7-16-11)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZZXSWHNDDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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